molecular formula C13H18HgO2 B14628867 Mercury, (acetyloxy)(pentamethylphenyl)- CAS No. 56457-41-1

Mercury, (acetyloxy)(pentamethylphenyl)-

Cat. No.: B14628867
CAS No.: 56457-41-1
M. Wt: 406.87 g/mol
InChI Key: FOIVYARZYWJXBS-UHFFFAOYSA-M
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Description

Mercury, (acetyloxy)(pentamethylphenyl)- is an organomercury compound characterized by the presence of an acetyloxy group and a pentamethylphenyl group attached to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (acetyloxy)(pentamethylphenyl)- typically involves the reaction of pentamethylphenylmercury chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:

Pentamethylphenylmercury chloride+Acetic anhydrideMercury, (acetyloxy)(pentamethylphenyl)-+Hydrochloric acid\text{Pentamethylphenylmercury chloride} + \text{Acetic anhydride} \rightarrow \text{Mercury, (acetyloxy)(pentamethylphenyl)-} + \text{Hydrochloric acid} Pentamethylphenylmercury chloride+Acetic anhydride→Mercury, (acetyloxy)(pentamethylphenyl)-+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Mercury, (acetyloxy)(pentamethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of mercury(II) acetate.

    Reduction: Formation of elemental mercury or mercury(I) compounds.

    Substitution: Formation of various organomercury derivatives depending on the substituent introduced.

Scientific Research Applications

Mercury, (acetyloxy)(pentamethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Mercury, (acetyloxy)(pentamethylphenyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleophilic sites in enzymes, altering their activity. The pathways involved include:

    Inhibition of enzyme activity: By binding to active sites or essential thiol groups.

    Disruption of cellular processes: Through interaction with cellular components and biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Known for its neurotoxicity and environmental impact.

    Ethylmercury: Used in vaccines as a preservative.

    Phenylmercury: Utilized in fungicides and antiseptics.

Uniqueness

Mercury, (acetyloxy)(pentamethylphenyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological interactions. Its acetyloxy group provides a site for further chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

56457-41-1

Molecular Formula

C13H18HgO2

Molecular Weight

406.87 g/mol

IUPAC Name

acetyloxy-(2,3,4,5,6-pentamethylphenyl)mercury

InChI

InChI=1S/C11H15.C2H4O2.Hg/c1-7-6-8(2)10(4)11(5)9(7)3;1-2(3)4;/h1-5H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

FOIVYARZYWJXBS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)[Hg]OC(=O)C)C)C

Origin of Product

United States

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